![molecular formula C19H17F4NO4S B2674044 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034384-13-7](/img/structure/B2674044.png)
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone
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Description
The compound is a complex organic molecule with several functional groups. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. It also has fluorophenyl groups, which are aromatic rings with fluorine atoms, and a trifluoromethoxy group, which is an ether group with three fluorine atoms attached to the carbon .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thiazepane ring might undergo reactions at the sulfur or nitrogen atom, while the fluorophenyl and trifluoromethoxy groups might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of fluorine atoms might increase its stability and change its polarity . The exact properties would need to be determined experimentally.Scientific Research Applications
- The TFM group has been associated with improved pharmacokinetics and bioavailability in drug molecules . Researchers have explored derivatives of this compound as potential anticancer agents. Investigating their cytotoxicity, mechanism of action, and selectivity against cancer cells could yield promising results.
Anticancer Agents
properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO4S/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-29(17,26)27)18(25)13-5-7-14(8-6-13)28-19(21,22)23/h1-8,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYYJPMONRMXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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